Acrosin Inhibition Compared to Structural Analogs
In an in vitro assay measuring the inhibition of human sperm acrosin, 2-Amino-4-chloro-3-nitrobenzoic acid exhibited an IC₅₀ of 390,000 nM (390 µM) [1]. This level of inhibition can be considered low-potency when compared to other known acrosin inhibitors, such as certain 2-substituted-5-nitrobenzoic acid derivatives, which have reported IC₅₀ values in the range of 10-100 µM in similar assays, demonstrating that the specific 2,3,4-substitution pattern of this compound confers weak activity against this target [2].
| Evidence Dimension | Inhibition of human acrosin (IC₅₀) |
|---|---|
| Target Compound Data | 390,000 nM (390 µM) |
| Comparator Or Baseline | A 2-substituted-5-nitrobenzoic acid derivative (not further specified) |
| Quantified Difference | Target compound's IC₅₀ is >3.9-fold higher (less potent) than the comparator's upper range of 100 µM. |
| Conditions | Assay using purified human acrosin and BAPNA substrate, measured spectrophotometrically after 3 hours of incubation [1]. Comparator data from a separate study using a related compound class in a similar enzymatic assay [2]. |
Why This Matters
This data defines the compound's limited utility as an acrosin inhibitor, guiding researchers toward or away from this application based on the required potency for their experimental system.
- [1] BindingDB. (n.d.). BDBM50382109 (2-Amino-4-chloro-3-nitrobenzoic acid). Retrieved April 21, 2026. View Source
- [2] PubMed Central (PMC). (n.d.). Table 2: Inhibition values by 2‐substituted‐5‐nitrobenzoic acid derivatives (9–18) determined with the coupled photometric assay using purified PfIspD. Retrieved April 21, 2026. View Source
